molecular formula C18H20N6O3 B1489863 methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate CAS No. 1374510-86-7

methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No. B1489863
M. Wt: 368.4 g/mol
InChI Key: VDDICPDRSMKGIT-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Naphthyridine Derivatives

Researchers have developed methods for synthesizing naphthyridine derivatives, including compounds related to the one . These syntheses often involve complex reactions that result in the formation of naphthyridines with potential biological activity. The synthesis processes are crucial for exploring the compound's chemical properties and potential applications in medicinal chemistry (Balogh, Hermecz, Simon, & Pusztay, 2009).

Heterocyclic Chemistry

The compound's structure includes heterocyclic elements that are significant in developing pharmaceuticals and materials science. Studies on related compounds have focused on their synthesis and potential as intermediates for further chemical transformations, indicating a broad interest in their chemical and physical properties and their utility in creating novel materials and drugs (Mawlood et al., 2020).

Potential Applications

Antimicrobial Activity

Some derivatives of naphthyridines have been studied for their antimicrobial properties. These studies suggest potential applications in developing new antimicrobial agents, highlighting the relevance of the chemical structure in medicinal chemistry (Suzuki, Tanaka, & Dohmori, 1980).

Cytotoxic Activity

Research into carboxamide derivatives of naphthyridines has shown that some of these compounds possess potent cytotoxic activities. This suggests their potential use in designing anticancer drugs. Such studies underline the importance of structural modifications to enhance biological activity and therapeutic potential (Deady et al., 2003).

properties

IUPAC Name

methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-(3,5-dimethyl-1,2,4-triazol-4-yl)-5-oxo-1,6-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-11-20-21-12(2)24(11)23-9-7-15-13(17(23)25)10-14(18(26)27-5)16(19-15)6-8-22(3)4/h6-10H,1-5H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDICPDRSMKGIT-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N2C=CC3=NC(=C(C=C3C2=O)C(=O)OC)C=CN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1N2C=CC3=NC(=C(C=C3C2=O)C(=O)OC)/C=C/N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 2
methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 3
methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 4
methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

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